molecular formula C14H11BrO2 B8796167 (2-Bromo-4-phenylphenyl) acetate CAS No. 7466-03-7

(2-Bromo-4-phenylphenyl) acetate

Cat. No.: B8796167
CAS No.: 7466-03-7
M. Wt: 291.14 g/mol
InChI Key: YSQFVAIHOFDARU-UHFFFAOYSA-N
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Description

(2-Bromo-4-phenylphenyl) acetate is an aromatic ester featuring a bromine substituent at the 2-position and a phenyl group at the 4-position of the benzene ring, with an acetyloxy functional group. This compound is structurally characterized by its ortho-bromo and para-phenyl substitution pattern, which confers unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the acetate group may influence solubility and hydrolysis kinetics.

Properties

CAS No.

7466-03-7

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(2-bromo-4-phenylphenyl) acetate

InChI

InChI=1S/C14H11BrO2/c1-10(16)17-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

YSQFVAIHOFDARU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

  • Starting Materials : Phenylacetate and brominating agents like N-bromosuccinimide.
  • Conditions : The reaction is generally conducted in solvents such as acetic acid under controlled temperatures to achieve high yields.

Organic Synthesis

(2-Bromo-4-phenylphenyl) acetate serves as an important intermediate in organic synthesis, particularly in the development of biphenyl derivatives. These derivatives are significant due to their utility in various chemical reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which are pivotal in forming carbon-carbon bonds.

Reaction Type Application Reference
Suzuki-MiyauraFormation of biphenyl compounds
Heck ReactionSynthesis of arylated products
Bromination ReactionsSelective introduction of bromine

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory agents and as inhibitors for specific enzymes involved in tumor progression.

Case Study: Antitumor Activity

Research indicates that derivatives of this compound may selectively inhibit carbonic anhydrases associated with hypoxic tumors, suggesting a therapeutic potential in cancer treatment .

Organic Electronics

The compound has been explored for its application in organic electronic devices due to its favorable electronic properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where the bromine atom enhances charge mobility and stability.

Material Application Description Reference
OLEDsUsed as a light-emitting material
PhotovoltaicsEnhances efficiency and stability

Environmental Considerations

The synthesis and application of this compound must also consider environmental impacts. Eco-friendly synthesis methods are being developed to minimize waste and hazardous byproducts, aligning with green chemistry principles .

Comparison with Similar Compounds

4-Bromophenyl Acetate

  • Molecular Formula : C₈H₇BrO₂ .
  • Substituents : Bromine at the 4-position (para) and acetate at the 1-position.
  • Applications: Used as a monomer in polymer synthesis and a precursor for pharmaceuticals .

2-Bromo-6-ethoxy-4-formylphenyl Acetate

  • Molecular Formula : C₁₁H₁₁BrO₄ .
  • Substituents : Bromine (2-position), ethoxy (6-position), formyl (4-position), and acetate.
  • Key Differences : The formyl and ethoxy groups introduce additional electrophilic and hydrogen-bonding sites, enhancing reactivity in condensation or nucleophilic addition reactions compared to the simpler phenyl-substituted target compound.
  • Applications : Likely serves as a multifunctional intermediate in synthetic organic chemistry .

Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl) Acetate

  • Molecular Formula: C₁₁H₁₄BrNO₃ .
  • Substituents: Bromine (3-position), methoxy (4-position), amino, and ethyl ester.
  • Key Differences: The amino group enables participation in peptide coupling or Schiff base formation, while the ethyl ester may slow hydrolysis compared to the acetyloxy group in the target compound.
  • Applications : Critical in synthesizing bioactive molecules, including kinase inhibitors .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Reactivity Hotspots
This compound ~289 (estimated) Bromine, phenyl, acetate ~3.5 Ortho-bromo, acetyloxy
4-Bromophenyl acetate 215.046 Para-bromo, acetate ~2.8 Para-bromo, ester linkage
2-Bromo-6-ethoxy-4-formylphenyl acetate 287.109 Bromine, ethoxy, formyl ~2.2 Formyl, ethoxy, acetate
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl) acetate 304.15 Bromine, methoxy, amino ~1.9 Amino, ester, methoxy

Notes:

  • LogP Trends : The target compound’s higher LogP (estimated) reflects increased hydrophobicity due to the phenyl group, favoring membrane permeability in drug design.
  • Reactivity : Ortho-bromo substitution in the target compound may enhance steric effects in cross-coupling reactions compared to para-substituted analogs .

Preparation Methods

Reaction Mechanism

Bromination of 4-phenylphenyl acetate introduces a bromine atom at the ortho position relative to the acetate group, yielding (2-bromo-4-phenylphenyl) acetate. The reaction proceeds via electrophilic aromatic substitution (EAS), where bromine (Br₂) acts as the electrophile. The acetate group directs incoming electrophiles to the ortho and para positions, but steric hindrance from the biphenyl system favors ortho substitution. Iron powder serves as a catalyst, likely generating FeBr₃ in situ, which enhances Br₂'s electrophilicity.

Experimental Procedure

The following protocol is adapted from bromination studies of analogous biphenyl esters:

  • Reagents :

    • 4-Phenylphenyl acetate (10 g, 38.6 mmol)

    • Glacial acetic acid (100 mL)

    • Bromine (3.4 mL, 66 mmol) in glacial acetic acid (30 mL)

    • Iron powder (trace amounts)

  • Procedure :

    • Dissolve 4-phenylphenyl acetate in glacial acetic acid at 60°C.

    • Add iron powder and stir to activate the catalyst.

    • Slowly add the bromine solution dropwise over 20 minutes, maintaining the temperature at 5–10°C using an ice-acetone bath.

    • Stir the mixture for 1.5 hours, monitoring for exothermic reactions.

    • Quench the reaction by pouring the mixture into ice-cold water (1.5 L).

    • Collect the precipitate via vacuum filtration and wash with cold water until neutral.

    • Purify the crude product by recrystallization from ethanol or ligroin.

  • Yield and Purity :

    • Typical yields range from 60–70% after purification.

    • Melting point: 111–112°C (lit. 111.5–112°C).

Optimization Parameters

  • Temperature Control : Excessive heat leads to di-bromination or decomposition. Maintaining temperatures below 10°C is critical.

  • Catalyst Loading : Excess iron powder accelerates side reactions; sub-stoichiometric amounts (0.5–1 mol%) are optimal.

  • Solvent Choice : Glacial acetic acid stabilizes intermediates and enhances Br₂ solubility.

Acetylation of 2-Bromo-4-Phenylphenol

Reaction Mechanism

This two-step approach involves:

  • Synthesis of 2-bromo-4-phenylphenol via bromination of 4-phenylphenol.

  • Esterification with acetic anhydride or acetyl chloride under basic conditions.

The acetylation step proceeds via nucleophilic acyl substitution, where the phenol’s hydroxyl group attacks the acetylating agent, forming the acetate ester.

Step 1: Bromination of 4-Phenylphenol

  • Reagents :

    • 4-Phenylphenol (10 g, 54.3 mmol)

    • Bromine (2.7 mL, 54.3 mmol) in acetic acid (30 mL)

    • Iron powder (0.1 g)

  • Procedure :

    • Dissolve 4-phenylphenol in acetic acid at 50°C.

    • Add iron powder and bromine solution dropwise, maintaining 5–10°C.

    • Stir for 2 hours, quench with ice water, and isolate 2-bromo-4-phenylphenol via filtration.

  • Yield : 75–80% (m.p. 154–157°C).

Step 2: Acetylation of 2-Bromo-4-Phenylphenol

  • Reagents :

    • 2-Bromo-4-phenylphenol (8.3 g, 30 mmol)

    • Acetic anhydride (6.1 mL, 65 mmol)

    • Pyridine (5 mL) in 1,4-dioxane (50 mL)

  • Procedure :

    • Dissolve the phenol in dioxane and pyridine.

    • Add acetic anhydride dropwise under nitrogen.

    • Reflux at 110°C for 3 hours.

    • Pour the mixture into ice-water, extract with ethyl acetate, and dry over MgSO₄.

    • Concentrate under reduced pressure and recrystallize from ethanol.

  • Yield and Purity :

    • Yield: 85–90% (m.p. 140–142°C).

    • Purity: >98% by HPLC.

Optimization Parameters

  • Base Selection : Pyridine neutralizes HBr, preventing acid-catalyzed ester hydrolysis.

  • Solvent Effects : Dioxane enhances reagent solubility without competing reactions.

Comparative Analysis of Methods

ParameterDirect BrominationAcetylation
Steps Single-stepTwo-step
Yield 60–70%75–80% (Step 1), 85–90% (Step 2)
Purity 95–97%>98%
Reaction Time 2–3 hours5–6 hours (total)
Key Advantage SimplicityHigher overall yield
Key Limitation Risk of di-brominationRequires intermediate isolation

Q & A

Q. Methodological Answer :

Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Refinement : Employ SHELXL for structure solution. Key parameters:

ParameterValue
R-factor<0.05
C-C bond accuracy±0.009 Å
Data/parameter ratio≥15:1
Reference software settings from recent crystallographic studies for accuracy .

Advanced: How to analyze electronic effects using DFT calculations?

Q. Methodological Answer :

Modeling : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Compare with crystallographic data to validate bond lengths/angles .

Electron Density Analysis : Use Multiwfn to map Laplacian of electron density (∇²ρ) for identifying σ-hole interactions involving bromine.

Correlation Energy : Apply the Colle-Salvetti formula to estimate correlation energy contributions, ensuring <5% deviation from experimental values .

Advanced: Resolving contradictions between spectroscopic and crystallographic data

Q. Methodological Answer :

Iterative Analysis : Cross-validate NMR chemical shifts with computed (GIAO-DFT) values. Discrepancies may indicate dynamic effects (e.g., rotamers) .

Temperature-Dependent Studies : Perform variable-temperature NMR or X-ray to detect conformational flexibility.

Error Source Checklist :

  • Crystallographic disorder (e.g., partial occupancy).
  • Solvent effects in NMR vs. solid-state X-ray.
    Reference iterative qualitative frameworks for systematic troubleshooting .

Advanced: Designing palladium-catalyzed cross-coupling reactions

Q. Methodological Answer :

Substrate Activation : Use Suzuki-Miyaura coupling with this compound as the electrophilic partner. Optimize conditions:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%).
  • Base: K₂CO₃ in THF/H₂O (3:1).

Monitoring : Track reaction progress via GC-MS. Isolate products using preparative HPLC.

Mechanistic Probe : Conduct kinetic isotope effect (KIE) studies to differentiate oxidative addition vs. transmetalation rate-limiting steps.

Stability under thermal and photolytic conditions

Q. Methodological Answer :

Thermogravimetric Analysis (TGA) : Heat at 5°C/min under N₂. Observe decomposition onset (typically >200°C for aryl acetates).

Photostability : Expose to UV light (254 nm) in a quartz cell. Monitor degradation via UV-Vis spectroscopy.

Data Comparison : Cross-reference with NIST-reported thermodynamic data for analogous bromophenyl compounds (e.g., enthalpy of vaporization) .

Advanced: Mechanistic study of ester hydrolysis

Q. Methodological Answer :

Kinetic Profiling : Perform pH-dependent hydrolysis (e.g., 0.1 M NaOH vs. H₂SO₄). Use 1^1H NMR to quantify acetate release.

Isotope Labeling : Introduce 18^{18}O in the ester group to track nucleophilic attack pathways.

Computational Support : Calculate transition states (TS) at the M06-2X/def2-TZVP level. Compare activation energies (ΔG‡) with experimental rates .

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